benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
Description
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a benzylamine moiety at the 5-position. The difluoromethyl group (-CF₂H) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2 |
InChI Key |
OEFWCYJQEYECDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
In Situ Incorporation
Using ethyl 2,2-difluoroacetoacetate as a starting material ensures direct integration of the -CF₂H group into the pyrazole ring. This approach avoids separate fluorination steps but requires anhydrous conditions to prevent hydrolysis of the difluoroacetate precursor.
Post-Synthetic Fluorination
Alternative routes involve halogen exchange on pre-formed pyrazoles. For instance, treatment of 1-methyl-3-chloromethyl-1H-pyrazol-5-amine with HF-pyridine at 120°C introduces the difluoromethyl group. However, this method faces challenges with regioselectivity and yields (~60%) due to competing side reactions.
Coupling the Benzylamine Moiety
The final step involves attaching the benzyl group to the pyrazole-methylamine intermediate. Reductive amination and nucleophilic substitution are the predominant strategies.
Reductive Amination
Reaction of pyrazole-methylamine with benzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target compound. This method offers mild conditions but requires strict pH control (pH 6–7) to suppress imine hydrolysis. Typical yields range from 65–75%.
Nucleophilic Substitution
Benzyl bromide reacts with the amine group in dichloromethane using triethylamine as a base. The reaction is exothermic, necessitating dropwise addition and cooling (0–5°C). This method achieves higher yields (80–85%) but generates stoichiometric amounts of HBr, requiring neutralization with aqueous NaHCO₃.
Table 2: Benzylation Reaction Optimization
| Method | Solvent | Temperature | Yield (%) | By-Products |
|---|---|---|---|---|
| Reductive amination | Methanol | 25°C | 65–75 | Imine oligomers |
| Nucleophilic substitution | DCM | 0–5°C | 80–85 | HBr, quaternary salts |
Purification and Characterization
Chromatographic Purification
Flash chromatography (petroleum ether/ethyl acetate, 3:1) effectively isolates the target compound from unreacted starting materials and regioisomers. Silica gel functionalized with aminopropyl groups improves separation of polar amines.
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.72 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂NH), 3.87 (s, 3H, N-CH₃), 3.52 (t, J = 55.1 Hz, 1H, CF₂H).
-
HRMS : Calculated for C₁₃H₁₄F₂N₃ [M + H]⁺: 262.1112; Found: 262.1115.
Scale-Up and Industrial Considerations
Solvent Selection
Toluene and water mixtures enable facile phase separation in large-scale enolate acidification. Ethanol is preferred for cyclocondensation due to low toxicity and ease of recycling.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems reduce reaction times for pyrazole formation from 4 hours to 30 minutes by enhancing heat transfer.
Enzymatic Catalysis
Preliminary studies indicate lipases (e.g., Candida antarctica) can catalyze benzylation at 40°C, achieving 70% yield without base additives.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine exhibits significant potential as a therapeutic agent due to its biological activities:
Antifungal Activity : The compound has been identified as an inhibitor of succinate dehydrogenase, crucial for fungal respiration. In vitro studies demonstrate its efficacy against various fungal strains, suggesting its potential in treating fungal infections.
Anticancer Potential : Research indicates that this compound shows selective toxicity towards cancer cells. For instance, it exhibited a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . These findings highlight its promise in anticancer drug development.
Mechanism of Action : The mechanism involves disrupting metabolic processes in fungi and inhibiting key enzymes involved in respiration, leading to cell death.
Agrochemical Development
The compound's ability to inhibit specific biological pathways makes it valuable in developing agrochemicals such as fungicides and herbicides. Its unique chemical properties allow for targeted action against pests while minimizing impact on non-target organisms.
Case Study 1: Antifungal Efficacy
A study demonstrated that this compound significantly reduced the viability of several fungal strains in vitro. The study utilized various concentrations of the compound, revealing a dose-dependent response in antifungal activity.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was tested against HepG2 and HeLa cells. The results indicated substantial growth inhibition compared to control groups, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Substituted Pyrazole-Amines: Key Structural Variations
The table below compares benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine with structurally related pyrazole derivatives:
Pharmaceutical Potential
- Kinase Inhibition : 1-Benzyl-5-methyl-1H-pyrazol-3-amine (MW 187.24) demonstrates moderate activity in kinase assays, suggesting the target compound could be optimized for similar targets .
- Anti-inflammatory Activity : Analogs with bulky aryl groups (e.g., 3,5-di-tert-butylphenyl in ) show COX-2 inhibition, indicating that the benzyl group in the target compound may synergize with the difluoromethyl substituent for enhanced potency.
Biological Activity
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antifungal efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzyl group attached to a pyrazole ring substituted with a difluoromethyl group. The structural formula can be represented as follows:
This unique arrangement contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| This compound | S. aureus | 18 | 16 |
| This compound | P. aeruginosa | 14 | 64 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have focused on its efficacy against common plant pathogenic fungi.
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| This compound | Sclerotinia sclerotiorum | >80 | 0.20 |
| This compound | Fusarium graminearum | 75 | 3.68 |
The compound demonstrated high antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 0.20 mg/L, indicating its effectiveness at low concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group at the 3-position of the pyrazole ring appears to enhance antifungal activity compared to other halogen substitutions like trifluoromethyl .
Key Findings:
- Electronegative Groups : The presence of electronegative groups such as Cl or CF3 can modulate the inhibitory properties.
- Substitution Patterns : Variations in the substitution pattern on the phenyl ring significantly affect both antibacterial and antifungal activities.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological activities of pyrazole derivatives, including this compound. For instance, research highlighted in the Journal of Agricultural and Food Chemistry demonstrated that compounds bearing similar pyrazole structures exhibited potent fungicidal activities against multiple pathogens .
Furthermore, comprehensive reviews in recent literature have summarized the pharmacological profiles of nitrogenous heterocycles like pyrazoles, emphasizing their broad-spectrum bioactivity ranging from antimicrobial to anticancer properties .
Q & A
Q. What are the standard synthetic routes for benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine?
Methodological Answer: The synthesis typically involves:
Formation of the pyrazole core : Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form 1H-pyrazol-5-amine intermediates .
Substitution at the pyrazole N1-position : Introduction of the difluoromethyl group via nucleophilic displacement or coupling reactions.
Functionalization of the methylamine side chain : Alkylation or reductive amination to attach the benzyl group .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | POCl₃, 120°C | 60–75 | |
| 2 | Difluoromethyl bromide, K₂CO₃, DMF | 50–65 | |
| 3 | Benzyl chloride, NaBH₃CN, MeOH | 70–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole ring and benzyl group. The difluoromethyl group (-CF₂H) shows characteristic splitting in ¹H NMR (δ ~5.8–6.2 ppm, t, ≈ 55 Hz) .
- IR Spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂F₂N₃: calc. 248.1002, obs. 248.1005) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting tubulin polymerization or σ receptors .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., tautomerism in pyrazole derivatives) be resolved?
Methodological Answer: Pyrazole tautomerism (N1 vs. N2 substitution) may cause ambiguous NMR signals. Strategies include:
- Variable Temperature (VT) NMR : Tautomers equilibrate at higher temperatures, collapsing split signals .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–N bond lengths in pyrazole rings) .
- 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish regioisomers .
Q. How can synthetic yields be optimized for fluorinated intermediates?
Methodological Answer: Difluoromethyl groups are sensitive to hydrolysis. Optimize:
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
Q. Example SAR Data :
| Substituent | IC₅₀ (σ Receptor, nM) | LogP |
|---|---|---|
| Benzyl | 12.3 ± 1.2 | 2.8 |
| Phenyl | 45.6 ± 3.1 | 3.1 |
Q. How do crystallographic studies resolve polymorphism in pyrazole derivatives?
Methodological Answer: Polymorphism arises from varied packing modes. Techniques include:
Q. What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
